Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate
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Overview
Description
Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropacannulen-3-yl)-2-oxoacetate is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring fused to a benzoannulene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropacannulen-3-yl)-2-oxoacetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring and the subsequent functionalization to introduce the dichloro and oxo groups. Common reagents used in these reactions include dichloromethane, acetic acid, and various catalysts to facilitate the cyclization and chlorination processes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale chlorination processes to introduce the dichloro groups efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropacannulen-3-yl)-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the dichloro groups or to reduce the oxo groups to hydroxyl groups.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can introduce a variety of functional groups depending on the nucleophile used .
Scientific Research Applications
Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropacannulen-3-yl)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropacannulen-3-yl)-2-oxoacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can inhibit or activate the target’s function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2-methyl-3-(4,4-diformyl-1,3-butadien-1-yl)cyclopropane: Shares the dichloro and cyclopropane features but differs in the rest of the structure.
4-Hydroxy-2-quinolones: Similar in having a fused ring system but differs in functional groups and overall structure.
Uniqueness
Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropacannulen-3-yl)-2-oxoacetate is unique due to its specific combination of a cyclopropane ring fused to a benzoannulene system with dichloro and oxo functional groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H12Cl2O4 |
---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
methyl 2-(3,3-dichloro-7-oxo-6-tricyclo[6.4.0.02,4]dodeca-1(12),8,10-trienyl)-2-oxoacetate |
InChI |
InChI=1S/C15H12Cl2O4/c1-21-14(20)13(19)9-6-10-11(15(10,16)17)7-4-2-3-5-8(7)12(9)18/h2-5,9-11H,6H2,1H3 |
InChI Key |
PQLASADDIUPWEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1CC2C(C2(Cl)Cl)C3=CC=CC=C3C1=O |
Origin of Product |
United States |
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